molecular formula C20H17FO3S B1254591 Sulindac, trans-(S)- CAS No. 1316775-70-8

Sulindac, trans-(S)-

Katalognummer B1254591
CAS-Nummer: 1316775-70-8
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: MLKXDPUZXIRXEP-HCQJPZKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulindac is a commonly used nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and used predominantly to treat chronic arthritis. Sulindac is a rare, but well established cause of idiosyncratic, clinically apparent drug induced liver disease.

Wissenschaftliche Forschungsanwendungen

Cancer Chemoprevention and Treatment

  • Sulindac has been studied extensively for its role in cancer prevention, particularly colon cancer. It activates the translocation of various apoptosis-inducing factors in colon cancer cells, suggesting a mechanism for its chemopreventive properties (Park et al., 2005).
  • The drug is also found to induce apoptosis in both colon and prostate cancer cells through the upregulation of death receptor 5 and the activation of the caspase 8-dependent pathway (Huang et al., 2001).
  • Additionally, sulindac has been used in combination with epirubicin in patients with advanced cancer, suggesting its potential role in enhancing the efficacy of other chemotherapy agents (O’Connor et al., 2006).

Molecular Mechanisms and Gene Expression

  • Sulindac affects the expression and activity of cytochromes P450, which are involved in the detoxification of carcinogens. This action provides insights into its chemopreventive mechanism (Ciolino et al., 2005).
  • It also induces changes in the expression of carcinogen-metabolizing enzymes in human colon cancer cells, contributing to its chemoprotective effects (Ciolino et al., 2007).

Drug Metabolism and Reductive Activation

  • The reductive metabolism of sulindac to its active metabolite, sulindac sulfide, is a significant aspect of its biological activity. This process is mediated by enzymes like methionine sulfoxide reductase (Etienne et al., 2003).

Interactions with DNA

  • Sulindac's interaction with DNA has been explored, indicating potential implications for its therapeutic use and mechanism of action. This interaction is crucial for understanding its role in controlling gene expression and its impact on therapeutic efficiency (Husain et al., 2017).

Impact on Cellular Signaling Pathways

  • Sulindac influences various signaling pathways, like down-regulating signal transducer and activator of transcription 3 (STAT3) in human oral squamous cell carcinoma cells, which may contribute to its antineoplastic effects (Nikitakis et al., 2002).

Modulation of Cell Cycle and Apoptosis

  • The drug affects cell cycle regulation, as shown by its impact on p21WAF1/cip1 expression, critical for its tumor inhibitory effects in the intestine (Yang et al., 2001).

Influence on Drug Interactions and Hepatotoxicity

  • Sulindac and its metabolites may contribute to drug-drug interactions or hepatotoxicity by inhibiting proteins responsible for hepatic transport of drugs and bile acids (Lee et al., 2010).

Dual Role in Chemoprevention and Carcinogenesis

  • Sulindac exhibits a dual role, acting as a chemopreventive agent in the distal colon but potentially carcinogenic in the proximal colon in certain mouse models, highlighting its complex biological effects (Mladenova et al., 2010).

Eigenschaften

CAS-Nummer

1316775-70-8

Molekularformel

C20H17FO3S

Molekulargewicht

356.4 g/mol

IUPAC-Name

2-[(3E)-6-fluoro-2-methyl-3-[[4-[(S)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+/t25-/m0/s1

InChI-Schlüssel

MLKXDPUZXIRXEP-HCQJPZKZSA-N

Isomerische SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)[S@@](=O)C)C=CC(=C2)F)CC(=O)O

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Kanonische SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O

Andere CAS-Nummern

38194-50-2

Piktogramme

Acute Toxic; Irritant; Health Hazard

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulindac, trans-(S)-
Reactant of Route 2
Sulindac, trans-(S)-
Reactant of Route 3
Reactant of Route 3
Sulindac, trans-(S)-
Reactant of Route 4
Sulindac, trans-(S)-
Reactant of Route 5
Sulindac, trans-(S)-
Reactant of Route 6
Reactant of Route 6
Sulindac, trans-(S)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.